Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate
Overview
Description
Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate is a complex organic compound with the molecular formula C21H22I2O6
Preparation Methods
The synthesis of Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the iodination of a benzyl derivative followed by the introduction of the methoxyphenoxy group. The final step involves the esterification of the malonate moiety. Reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving iodine-containing compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate involves its interaction with molecular targets, such as enzymes or receptors. The iodine atoms and methoxyphenoxy groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate can be compared with other similar compounds, such as:
Diethyl 2-(3,5-diiodo-4-(4-hydroxyphenoxy)benzyl)malonate: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and applications.
Diethyl 2-(3,5-diiodo-4-(4-ethoxyphenoxy)benzyl)malonate: The ethoxy group can influence the compound’s solubility and chemical behavior.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22I2O6/c1-4-27-20(24)16(21(25)28-5-2)10-13-11-17(22)19(18(23)12-13)29-15-8-6-14(26-3)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVCQVQZENDYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22I2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657951 | |
Record name | Diethyl {[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]methyl}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94861-76-4 | |
Record name | Diethyl {[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]methyl}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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